molecular formula C19H22O6 B285881 2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No. B285881
M. Wt: 346.4 g/mol
InChI Key: TZRJENHGCGQROP-DUQPFJRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of the natural product, podophyllotoxin, which is known for its antitumor properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol in lab experiments is its potent antitumor activity. However, one limitation is that this compound is not readily available and can be difficult to synthesize.

Future Directions

There are several future directions for research involving 2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. One area of research is to explore its potential as a therapeutic agent for cancer treatment. Another area of research is to investigate its mechanism of action and identify other molecular targets that it may interact with. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves several steps. The first step involves the reaction of podophyllotoxin with a suitable reagent, such as trifluoroacetic anhydride, to form a reactive intermediate. This intermediate is then reacted with 1-naphthol to form the desired compound.

Scientific Research Applications

2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various types of cancer cells.

properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C19H22O6/c1-19(2)22-10-14-17(25-19)15(20)16(21)18(24-14)23-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14-18,20-21H,10H2,1-2H3/t14-,15-,16-,17-,18-/m1/s1

InChI Key

TZRJENHGCGQROP-DUQPFJRNSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3=CC=CC4=CC=CC=C43)O)O)C

SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=CC4=CC=CC=C43)O)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=CC4=CC=CC=C43)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.